Calcium picrate
Overview
Description
Calcium picrate is a chemical compound formed by the reaction of picric acid with calcium. It is a yellow crystalline solid known for its high sensitivity to shock and friction, making it highly explosive. The molecular formula of this compound is ( \text{Ca(C}_6\text{H}_2\text{N}_3\text{O}_7\text{)}_2 ).
Preparation Methods
Calcium picrate can be synthesized through several methods. One common method involves the reaction of picric acid with calcium hydroxide or calcium carbonate. The reaction typically occurs in an aqueous medium, where picric acid is dissolved in water and then reacted with a calcium source. The resulting this compound precipitates out of the solution and can be collected by filtration and dried .
Industrial production methods may involve the use of more controlled environments and purification steps to ensure the purity and stability of the compound. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the yield and quality of this compound .
Chemical Reactions Analysis
Calcium picrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Calcium picrate has several scientific research applications:
Ion-Pair Extraction-Reaction in Microfluidic Devices: It has been studied for its efficiency in separating calcium ions using picric acid as a counter-ion in microfluidic devices.
Calcium Stable Isotope Geochemistry: this compound plays a role in the geochemistry of calcium isotopes, which are used to trace dietary transitions, bone loss, and other biological processes in vertebrates.
Opposite Directional Transport of Ions: Research has shown that this compound can influence ion concentration and transport calcium and potassium ions in opposite directions across a membrane.
Mechanism of Action
The mechanism of action of calcium picrate involves its interaction with calcium ions and other molecular targets. This compound can form complexes with various ions and molecules, influencing their transport and concentration. The specific pathways and molecular targets depend on the context in which this compound is used .
Comparison with Similar Compounds
Calcium picrate can be compared with other picrate salts, such as strontium picrate and barium picrate. These compounds share similar chemical properties but differ in their reactivity and stability. For example, strontium picrate and barium picrate may have different sensitivities to shock and friction compared to this compound .
Similar compounds include:
- Strontium picrate
- Barium picrate
- Lead picrate
- Nickel picrate
Each of these compounds has unique properties and applications, making them suitable for different scientific and industrial uses .
Properties
IUPAC Name |
calcium;2,4,6-trinitrophenolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H3N3O7.Ca/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h2*1-2,10H;/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPNEEMVYLGDTR-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4CaN6O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168537 | |
Record name | Calcium picrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16824-78-5 | |
Record name | Calcium picrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016824785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium picrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CALCIUM PICRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53D441QVT8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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